4-(1H-pyrazol-1-yl)piperidine dihydrochloride
Overview
Description
“4-(1H-pyrazol-1-yl)piperidine dihydrochloride” is a chemical compound with the molecular formula C8H15Cl2N3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “4-(1H-pyrazol-1-yl)piperidine dihydrochloride” consists of a pyrazole ring bound to a piperidine ring . The pyrazole ring is a five-membered ring with two nitrogen atoms, while the piperidine ring is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.13 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
- Synthesis of Crizotinib : 4-(1H-pyrazol-1-yl)piperidine derivatives, such as 4-(4-iodo-1H-pyrazol-1-yl)piperidine, are key intermediates in the synthesis of Crizotinib, a medication used to treat certain types of cancer. A robust three-step synthesis process has been developed for these intermediates, involving nucleophilic aromatic substitution, hydrogenation, and iodination, optimized for successful scale-up (Fussell et al., 2012).
Biological Activities
Fungicidal and Antiviral Activities : Compounds like 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, which include the 4-(1H-pyrazol-1-yl)piperidine structure, have demonstrated good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
Anticholinesterase Effects : Pyrazoline derivatives, which include the 4-(1H-pyrazol-1-yl)piperidine moiety, have shown potential applications in treating diseases such as neurodegenerative disorders due to their anticholinesterase effects (Altıntop, 2020).
Chemical Properties and Crystal Structures
- Crystal Structure Analysis : The compound tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, related to 4-(1H-pyrazol-1-yl)piperidine, has been analyzed for its crystal structure, showing specific dihedral angles and conformational properties (Richter et al., 2009).
Molecular Interaction and Pharmacology
- Dopamine Receptor Ligands : Certain 4-heterocyclylpiperidines, including structures related to 4-(1H-pyrazol-1-yl)piperidine, have been identified as selective, high-affinity ligands at human dopamine D4 receptors, with potential implications in the treatment of neurological disorders (Rowley et al., 1997).
Safety And Hazards
properties
IUPAC Name |
4-pyrazol-1-ylpiperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-4-10-11(7-1)8-2-5-9-6-3-8;;/h1,4,7-9H,2-3,5-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPXWAXYEKDNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)piperidine dihydrochloride | |
CAS RN |
1181458-83-2 | |
Record name | 4-(1H-pyrazol-1-yl)piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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